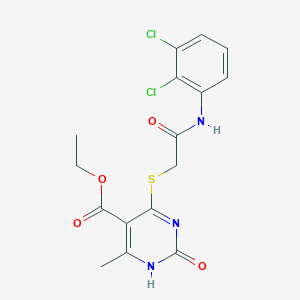
Ethyl 4-((2-((2,3-dichlorophenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thio group, a pyrimidine ring, and a carboxylate group. It also contains a 2,3-dichlorophenyl group, which is a common motif in many pharmaceutical compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the pyrimidine ring and the various functional groups. The exact structure could be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound, like other organic molecules, would be expected to undergo a variety of chemical reactions. The exact reactions would depend on the conditions and the other compounds present. For example, the carboxylate group could participate in acid-base reactions, while the pyrimidine ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Crystal Structure and Spectroscopic Characterization The compound has been studied for its crystal structure and spectroscopic properties. A multicomponent reaction involving ethyl 3-aminocrotonate and phenyl isothiocyanates among other reactants has been utilized to synthesize related 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivatives. These studies employ techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. The density functional theory (DFT) calculations provide insights into the molecular geometry, vibrational frequencies, and NMR chemical shifts, highlighting the compound's structural and electronic properties (Pekparlak et al., 2018).
Reaction Pathway Insights Research into the reactivity of similar dihydropyrimidine derivatives with thiophenolates has shown varying outcomes such as ring expansion and nucleophilic substitution, depending on factors like reagent ratio, reaction time, and temperature. These findings are significant for understanding the chemical behavior of such compounds in different environments and can lead to the development of novel synthetic strategies (Fesenko et al., 2010).
Synthetic Applications The compound and its derivatives have been utilized in the synthesis of various heterocyclic compounds. For example, reactions with bromomalononitrile or chloroacetyl chloride lead to the formation of thiazolopyrimidines and thiazolodipyrimidines, showcasing the compound's versatility in heterocyclic chemistry and its potential for creating biologically active molecules (Sherif et al., 1993).
Biological Activity Exploration Some research has been focused on conjugating dihydropyrimidine derivatives with fluorescent scaffolds to explore their fluorescence properties and potential applications in biological imaging or as probes. This approach combines the structural features of dihydropyrimidines with the functional attributes of fluorescent molecules, potentially leading to novel materials for scientific and medical applications (Al-Masoudi et al., 2015).
Mecanismo De Acción
Target of Action
It is suggested that the compound may have antidepressant properties , indicating potential interaction with neurotransmitter systems in the brain.
Mode of Action
It is known that antidepressants often work by modulating the activity of neurotransmitters such as serotonin, norepinephrine, and dopamine
Biochemical Pathways
Antidepressants often affect the monoaminergic system, which includes the serotonergic, noradrenergic, and dopaminergic pathways
Result of Action
If the compound does indeed have antidepressant properties, it could potentially alleviate symptoms of depression and enhance quality of life .
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 4-[2-(2,3-dichloroanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N3O4S/c1-3-25-15(23)12-8(2)19-16(24)21-14(12)26-7-11(22)20-10-6-4-5-9(17)13(10)18/h4-6H,3,7H2,1-2H3,(H,20,22)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKICAAZGCOBWJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C(=CC=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{4-[(2-Fluorophenyl)methoxy]phenyl}methanamine hydrochloride](/img/no-structure.png)
![1'-(2-methylbenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2963056.png)

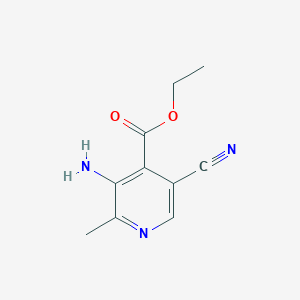
![(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2963059.png)

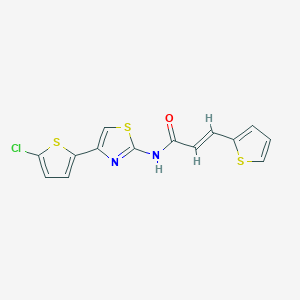
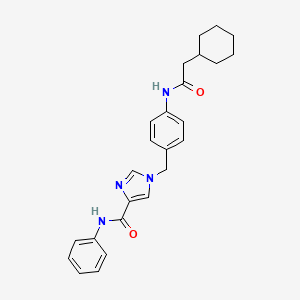

![3-(1,3-benzodioxol-5-ylmethyl)-1-methylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963069.png)

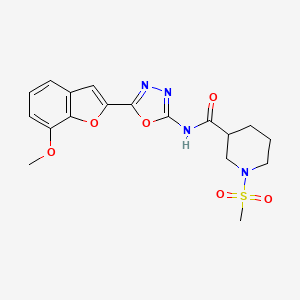
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2963072.png)
